

Application Notes: Utilizing pH Probes for Advanced Study of Apoptosis and Mitophagy

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Compound of Interest

Compound Name: TME-HYM (PH Probe)

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular pH (pHi) is a tightly regulated parameter crucial for normal cellular function.[1][2] Disruptions in pHi homeostasis are increasingly recognized as key events in fundamental cellular processes like apoptosis (programmed cell death) and mitophagy (the selective degradation of mitochondria by autophagy).[1][3][4] Cytosolic acidification is a known feature of apoptosis, while the successful fusion of mitochondria with acidic lysosomes is the hallmark of mitophagy.[1][3] pH-sensitive fluorescent probes have, therefore, become indispensable tools for elucidating the complex mechanisms of these pathways, offering a dynamic and quantitative method to monitor these processes in live cells.[5][6]

Application of pH Probes in Studying Apoptosis

Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes.[7] A growing body of evidence indicates that a decrease in cytosolic pH, or intracellular acidification, is an early and significant event in the apoptotic cascade.[1][8] This acidification, typically a drop of 0.3-0.4 pH units, can be triggered by various stimuli, including death receptor activation and mitochondrial stress.[1] The acidic environment is thought to facilitate the activation of caspases and endonucleases, key executioners of the apoptotic program.[1][9]

Probes for Monitoring Apoptotic Cytosolic Acidification

Several fluorescent probes are available for measuring changes in cytosolic pH during apoptosis. These probes exhibit pH-dependent fluorescence intensity or spectral shifts, allowing for quantification of pHi.

Probe Name	Type	Excitation/Emission (nm)	Key Features
pHrodo™ Red/Green AM	Intensity-based	Red: ~560 / ~585 Green: ~509 / ~533	Low fluorescence at neutral pH, bright fluorescence in acidic environments, providing a high signal-to-background ratio. [10]
BCECF-AM	Ratiometric	~490 (pH-sensitive) / ~440 (pH-insensitive) Emission: ~535	Ratiometric measurement minimizes effects of probe concentration, photobleaching, and cell volume.
SNARF-1	Ratiometric	~540 / ~580 (dual emission)	Allows for ratiometric pH measurements in the physiological range.

Experimental Protocol: Measuring Cytosolic pH Changes During Apoptosis

This protocol describes the use of pHrodo™ Red AM to monitor intracellular acidification in HeLa cells undergoing apoptosis induced by Staurosporine (STS).

Materials:

- HeLa cells
- DMEM with 10% FBS

- pHrodo™ Red AM Intracellular pH Indicator (e.g., from Thermo Fisher Scientific)
- PowerLoad™ Concentrate
- Live Cell Imaging Solution (LCIS) or HBSS
- Staurosporine (STS)
- Hoechst 33342 (for nuclear staining)
- Fluorescence microscope or high-content imaging system

Procedure:

- Cell Culture: Plate HeLa cells in a suitable imaging dish (e.g., 96-well plate) and grow to 70-80% confluency.
- Probe Loading:
 - Prepare a 2X working solution of pHrodo™ Red AM with PowerLoad™ Concentrate in Live Cell Imaging Solution.
 - Remove the cell culture medium and add an equal volume of the 2X probe working solution to the cells.
 - Incubate for 30 minutes at 37°C, protected from light.[9]
- Induction of Apoptosis:
 - After incubation, remove the loading solution.
 - Add fresh, pre-warmed cell culture medium containing the apoptosis inducer (e.g., 1 µM Staurosporine). Include a vehicle control (e.g., DMSO).
 - For nuclear counterstaining, add Hoechst 33342.
- Image Acquisition:

- Immediately begin time-lapse imaging using a fluorescence microscope equipped with a Texas Red or similar filter set.
- Acquire images every 15-30 minutes for 4-8 hours.
- Data Analysis:
 - Measure the mean fluorescence intensity of the pHrodo™ Red signal within individual cells over time.
 - An increase in red fluorescence indicates cytosolic acidification, an early event in apoptosis.[10]

Visualization of Apoptotic Signaling and pH

The following diagram illustrates the central role of cytosolic acidification in the apoptotic pathway.



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Caption: Role of cytosolic acidification in the apoptotic cascade.

Application of pH Probes in Studying Mitophagy

Mitophagy is the selective removal of damaged or superfluous mitochondria via the autophagic pathway.[3][4] This quality control mechanism is essential for cellular homeostasis. The process involves the engulfment of mitochondria into autophagosomes, which then fuse with lysosomes to form autolysosomes.[3] A key feature of this process is the dramatic pH change experienced by the mitochondrion as it moves from the relatively alkaline mitochondrial matrix (pH ~8.0) to

the highly acidic lysosomal lumen (pH ~4.5-5.0).[3] This pH gradient is the basis for many powerful mitophagy detection assays.

Probes for Monitoring Mitophagy

Probes for mitophagy are often designed to be ratiometric and targeted to the mitochondria. They change their fluorescence properties upon delivery to the acidic lysosome.

Probe Name	Type	Principle	Key Features
mt-Keima	Ratiometric Fluorescent Protein	Dual-excitation protein with pH-dependent excitation spectrum. Resistant to lysosomal proteases.[11][12]	At neutral/alkaline pH (mitochondria), excites at ~440 nm (green). In acidic pH (lysosomes), excitation shifts to ~586 nm (red).[12][13]
Mito-QC	Ratiometric Fluorescent Protein	Tandem mCherry-EGFP construct. EGFP is acid-sensitive, while mCherry is stable.[14]	In mitochondria, both proteins fluoresce (yellow/orange). In lysosomes, EGFP is quenched, leaving only the red mCherry signal.
Small-molecule probes (e.g., rhodamine-based)	Intensity-based or Ratiometric	Designed to accumulate in mitochondria and exhibit a fluorescence change upon pH drop.[15]	High sensitivity and rapid response times. Can be used for in vivo imaging.[6][15]

Experimental Protocol: Monitoring Mitophagy with mt-Keima via Flow Cytometry

This protocol provides a quantitative method for measuring mitophagy flux in cells expressing the mitochondria-targeted, pH-sensitive fluorescent protein Keima (mt-Keima).[12][16]

Materials:

- HeLa cells stably expressing mt-Keima (or other suitable cell line)
- DMEM with 10% FBS
- Mitophagy inducer: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a combination of Oligomycin and Antimycin A.
- Flow cytometer with 405 nm and 561 nm lasers and appropriate detectors.
- FACS tubes

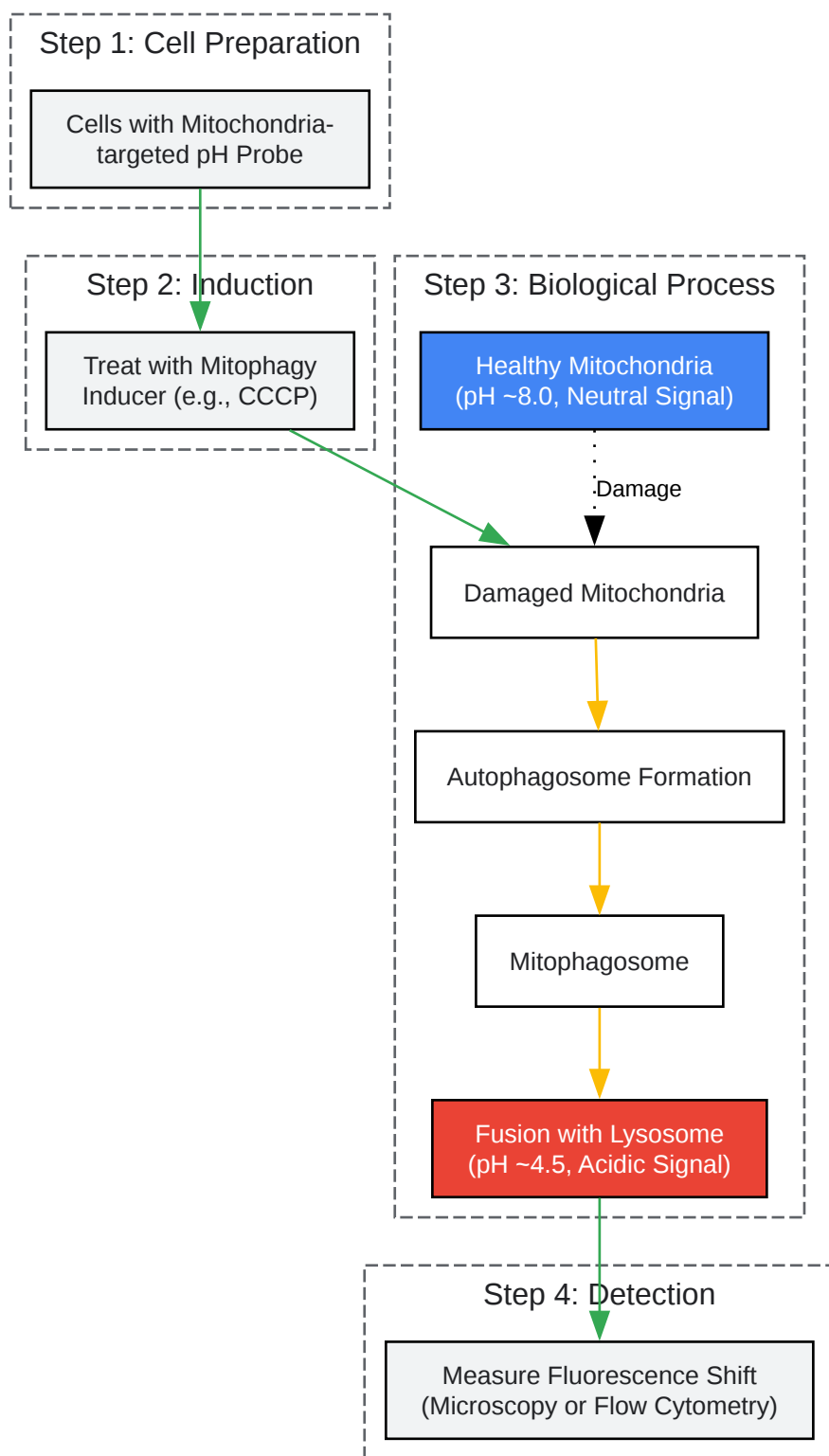
Procedure:

- Cell Culture and Treatment:
 - Plate mt-Keima expressing cells and grow to ~80% confluency.
 - Treat cells with a mitophagy inducer (e.g., 10 μ M CCCP) for a designated time course (e.g., 4, 8, 12, or 24 hours). Include a vehicle-treated control group.
- Cell Harvesting:
 - Gently wash the cells with PBS.
 - Harvest the cells using a non-enzymatic dissociation solution or gentle trypsinization.
 - Transfer cells to FACS tubes and keep them on ice. All analysis must be performed on live cells as fixation can alter the pH-dependent properties of Keima.[\[13\]](#)
- Flow Cytometry Acquisition:
 - Analyze the cells using a flow cytometer.
 - Excite the mt-Keima probe with both the 405 nm laser (for neutral/mitochondrial Keima) and the 561 nm laser (for acidic/lysosomal Keima).
 - Collect the emission signals in appropriate detectors (e.g., ~620 nm).

- Data Analysis:
 - Create a bivariate dot plot of the signal from the 561 nm laser (y-axis) versus the signal from the 405 nm laser (x-axis).
 - Establish two gates: a "low mitophagy" gate for control cells (high 405 nm signal) and a "high mitophagy" gate for cells showing a shift towards a higher 561/405 ratio.[\[12\]](#)[\[16\]](#)
 - The percentage of cells in the "high mitophagy" gate represents the level of mitophagic flux in the population.[\[13\]](#)[\[16\]](#)

Visualization of Mitophagy Assay Workflow

The diagram below outlines the workflow for detecting mitophagy using a pH-sensitive mitochondrial probe.



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Caption: Experimental workflow for monitoring mitophagy using pH probes.

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